NPD8617
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Overview
Description
Novel tubulin inhibitor; High Quality Biochemicals for Research Uses
Scientific Research Applications
Chemical Synthesis
Research has explored the synthesis of similar compounds to 5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one, focusing on strategies like silylation-amination reaction. This approach allows for the creation of a range of derivatives, showcasing the compound's versatility in chemical synthesis (Eresko et al., 2011).
Pharmacological Research
Although details on the specific compound are limited, related compounds have been synthesized and evaluated for their potential anticonvulsant activities. These studies involve modifications to the chemical structure to enhance specific biological activities, providing insights into the pharmacological potential of such compounds (Fiakpui & Knaus, 1993).
Radiopharmaceutical Development
Compounds with a similar structure have been investigated for their potential use in PET imaging, particularly for neuroinflammation and brain diseases like Alzheimer's. These studies underscore the potential of these compounds in radiopharmaceutical applications (Wang et al., 2017).
Biological Activity Evaluation
Research has been conducted on synthesizing and analyzing the biological activity of similar compounds. This includes evaluating antimicrobial, anti-inflammatory, and analgesic properties, indicating a broad spectrum of potential biological applications (Rajanarendar et al., 2013).
Properties
CAS No. |
313481-28-6 |
---|---|
Molecular Formula |
C19H16N2O4 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one |
InChI |
InChI=1S/C19H16N2O4/c1-23-11-7-8-14(24-2)13(9-11)17-19-18(21-16(22)10-20-17)12-5-3-4-6-15(12)25-19/h3-9H,10H2,1-2H3,(H,21,22) |
InChI Key |
JZIVYSMUOXHOJL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NCC(=O)NC3=C2OC4=CC=CC=C43 |
Synonyms |
5-(2,5-Dimethoxyphenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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